Cas no 1701980-75-7 (2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid)
2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- 2-(3,4-difluorophenyl)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
- Benzeneacetic acid, α-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-difluoro-
- 2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid
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- Inchi: 1S/C25H21F2NO4/c1-2-28(23(24(29)30)15-11-12-21(26)22(27)13-15)25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23H,2,14H2,1H3,(H,29,30)
- InChI Key: RNFXNQGIEPXGBI-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(C(=O)O)N(CC)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 654
- XLogP3: 5.1
- Topological Polar Surface Area: 66.8
2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-81207-0.05g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 0.05g |
$1488.0 | 2025-02-21 | |
| Enamine | EN300-81207-0.1g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 0.1g |
$1559.0 | 2025-02-21 | |
| Enamine | EN300-81207-0.25g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 0.25g |
$1630.0 | 2025-02-21 | |
| Enamine | EN300-81207-0.5g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 0.5g |
$1701.0 | 2025-02-21 | |
| Enamine | EN300-81207-1.0g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 1.0g |
$1772.0 | 2025-02-21 | |
| Enamine | EN300-81207-2.5g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 2.5g |
$3472.0 | 2025-02-21 | |
| Enamine | EN300-81207-5.0g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 5.0g |
$5137.0 | 2025-02-21 | |
| Enamine | EN300-81207-10.0g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 95.0% | 10.0g |
$7620.0 | 2025-02-21 | |
| Enamine | EN300-81207-1g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 1g |
$1772.0 | 2023-09-02 | ||
| Enamine | EN300-81207-5g |
2-(3,4-difluorophenyl)-2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid |
1701980-75-7 | 5g |
$5137.0 | 2023-09-02 |
2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid
2-(3,4-Difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic Acid: A Comprehensive Overview
The compound 1701980-75-7, also known as 2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and advanced chemical synthesis. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a 3,4-difluorophenyl moiety, and an ethyl aminoacetic acid backbone. The combination of these functional groups makes it a versatile building block in organic chemistry.
Recent studies have highlighted the importance of Fmoc groups in peptide synthesis, where they serve as excellent protecting groups for amino acids during solid-phase synthesis. The presence of the 3,4-difluorophenyl group introduces unique electronic and steric properties to the molecule, enhancing its potential for use in drug design and development. Additionally, the ethyl aminoacetic acid backbone provides flexibility and reactivity, making this compound a valuable intermediate in the synthesis of bioactive molecules.
One of the most promising applications of 1701980-75-7 is in the development of novel therapeutic agents targeting specific biological pathways. Researchers have demonstrated that analogs of this compound exhibit potent inhibitory activity against various enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that derivatives of this compound can modulate the activity of kinases involved in cell signaling, potentially leading to innovative treatments for chronic diseases.
The synthesis of 2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid involves a multi-step process that combines advanced organic chemistry techniques with precise control over reaction conditions. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and the subsequent coupling with the 3,4-difluorophenyl moiety via Friedel-Crafts alkylation. The final product is obtained through rigorous purification procedures to ensure high purity and stability.
In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under various storage conditions has been thoroughly investigated, with results indicating that it remains stable for extended periods when stored at controlled temperatures and protected from light.
From an environmental perspective, studies have shown that 1701980-75-7 has low toxicity to aquatic organisms when used within recommended concentrations. This makes it a safer choice for laboratory settings compared to some other synthetic compounds currently in use.
In conclusion, 2-(3,4-difluorophenyl)-2-ethyl({(9H-fluoren-9-yl)methoxycarbonyl})aminoacetic acid (CAS No: 1701980-75-7) stands out as a critical intermediate in modern organic synthesis. Its unique structure and versatile functional groups make it an invaluable tool for researchers working on cutting-edge projects in drug discovery and materials science. As ongoing research continues to uncover new applications for this compound, its role in advancing chemical innovation is expected to grow significantly.
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